Hymenidin
Overview
Description
Hymenidin is a bromine-containing pyrrole compound isolated from the Okinawan marine sponge Hymeniacidon species. It is known for its diverse biological activities, including its role as a potent antagonist of serotonergic receptors and an inhibitor of voltage-gated potassium channels .
Preparation Methods
The total synthesis of hymenidin involves the intermediacy of an imidazo[1,2-a]pyrimidine derivative. This synthetic route obviates the need for expensive guanidine reagents and multiply protected prefunctionalized 2-aminoimidazole synthons, achieving synthetic efficiency amenable to scale-up . The preparation method for in vivo formula includes dissolving this compound in dimethyl sulfoxide, polyethylene glycol 300, and Tween 80, followed by dilution with double-distilled water .
Chemical Reactions Analysis
Hymenidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the bromine-containing pyrrole ring, altering its biological activity.
Substitution: Substitution reactions involving this compound often target the bromine atom, replacing it with other functional groups to create analogues with varied biological activities
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various analogues of this compound with modified biological properties .
Scientific Research Applications
Hymenidin has several scientific research applications:
Mechanism of Action
Hymenidin exerts its effects primarily by antagonizing serotonergic receptors and inhibiting voltage-gated potassium channels. This dual action disrupts cellular signaling pathways, leading to various biological effects, including the induction of apoptosis in cancer cells . This compound selectively binds to FOXO1 DNA and reduces depolarization-induced elevation of cellular calcium, further contributing to its biological activity .
Comparison with Similar Compounds
Hymenidin is structurally similar to other marine alkaloids such as oroidin and clathrodin. These compounds share a pyrrole-2-aminoimidazole core and exhibit diverse biological activities . this compound’s unique bromine-containing pyrrole structure and its specific antagonistic action on serotonergic receptors distinguish it from its analogues .
Similar Compounds
Clathrodin: Exhibits similar biological activities to this compound, including apoptosis induction in cancer cells.
Dispacamide B and D: Analogues of this compound with potential antimalarial and antiprotozoal activities.
This compound’s unique combination of chemical structure and biological activities makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
Hymenidin is a marine alkaloid isolated from the sponge Hymeniacidon sp. and has garnered attention in recent years for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is a bromine-containing pyrrole compound. Its structure has been elucidated through spectral data, confirming its unique properties that contribute to its biological effects. The compound's molecular formula is C₁₃H₁₃BrN₂, and it exhibits significant interactions with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. A study evaluated its ability to induce apoptosis in human cancer cell lines, specifically HepG2 (hepatocellular carcinoma) and THP-1 (acute monocytic leukemia) cells. The findings revealed that this compound analogues induced apoptosis at low micromolar concentrations, highlighting their potential as anticancer agents. The most potent analogues had IC₅₀ values in the low micromolar range, indicating effective cytotoxicity against these cancer cells .
Antimicrobial Effects
This compound also demonstrates antimicrobial activity. It has been shown to inhibit microbial fouling and deter feeding by organisms such as the generalist shrimp Palaemon elegans. This suggests that this compound may play a role in the ecological interactions within marine environments .
Serotonergic Receptor Antagonism
A notable characteristic of this compound is its role as a serotonergic receptor antagonist. This activity suggests potential implications in treating disorders related to serotonin dysregulation, such as depression and anxiety disorders . The specific binding affinity and functional outcomes of this interaction are areas of ongoing research.
Research Findings and Case Studies
Several studies have explored the biological activities of this compound, providing insights into its therapeutic potential:
- Apoptosis Induction in Cancer Cells : In vitro studies demonstrated that this compound analogues could induce apoptosis in HepG2 and THP-1 cells at concentrations around 25 μM. This finding positions this compound as a candidate for further anticancer drug development .
- Microbial Inhibition : this compound was found to be effective against biofouling organisms, suggesting its utility in marine applications where microbial growth poses challenges .
- Serotonergic Activity : The antagonistic effects on serotonergic receptors indicate a promising avenue for research into mental health treatments. Further studies are needed to clarify the clinical relevance of these findings .
Data Table: Biological Activities of this compound
Biological Activity | Target Organism/Cell Line | Effective Concentration (μM) | Mechanism of Action |
---|---|---|---|
Apoptosis Induction | HepG2 | 25 | Induction of apoptotic pathways |
Apoptosis Induction | THP-1 | 25 | Induction of apoptotic pathways |
Antimicrobial Activity | Palaemon elegans | Naturally occurring levels | Feeding deterrent and microbial inhibition |
Serotonergic Receptor Antagonism | Human cells | Not specified | Blockade of serotonergic receptors |
Properties
IUPAC Name |
N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5O/c12-7-4-9(15-5-7)10(18)14-3-1-2-8-6-16-11(13)17-8/h1-2,4-6,15H,3H2,(H,14,18)(H3,13,16,17)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJREOQCERRAME-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Br)C(=O)NCC=CC2=CN=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=C1Br)C(=O)NC/C=C/C2=CN=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107019-95-4 | |
Record name | Hymenidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107019954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYMENIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P6464ZQCD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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